1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Organic synthesis Process chemistry Crystallization

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a nitro-aromatic secondary alcohol belonging to the class of substituted phenyl ethanols. It features a methyl group at the para position and a nitro group at the meta position relative to the 1-hydroxyethyl moiety, giving it a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 35781-36-3
Cat. No. B1438775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-3-nitrophenyl)ethan-1-ol
CAS35781-36-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
InChIInChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3
InChIKeyAFEJLWMIIDXXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-3-nitrophenyl)ethan-1-ol (CAS 35781-36-3): Key Physicochemical and Procurement Specifications for Research and Industrial Use


1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a nitro-aromatic secondary alcohol belonging to the class of substituted phenyl ethanols. It features a methyl group at the para position and a nitro group at the meta position relative to the 1-hydroxyethyl moiety, giving it a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . The compound is a racemic mixture, with enantiopure (R)- and (S)-forms also available under separate CAS numbers (1344927-61-2 and 1344931-13-0, respectively), and is supplied primarily as a building block or research chemical with typical purities of 95% or 99% [1].

Why Generic Substitution Fails for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol in EP1 Antagonist and Building Block Applications


The specific 4-methyl-3-nitro substitution pattern is critical for the compound's role as a key intermediate in the synthesis of indole-based EP1 receptor antagonists for treating lower urinary tract symptoms (LUTS) and overactive bladder (OAB) [1]. Replacing it with regioisomers such as 1-(3-nitrophenyl)ethan-1-ol or analogs lacking the methyl group would alter the steric and electronic properties required for subsequent coupling reactions, potentially compromising synthetic yield and biological activity of the final drug candidate. Furthermore, the crystalline nature of this compound (mp 52.5 °C) simplifies purification compared to liquid or low-melting analogs .

Product-Specific Quantitative Evidence Guide for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (35781-36-3)


Crystalline Melting Point Advantage Over Liquid Meta-Nitro Regioisomer

The target compound is a crystalline solid with a reported melting point of 52.5 °C (from ligroine) . In contrast, the regioisomeric 1-(3-nitrophenyl)ethan-1-ol (CAS 5400-78-2) is a liquid at room temperature (mp < 25 °C) [1]. This difference of >27.5 °C enables easier purification by recrystallization and more convenient solid handling during weighing and storage.

Organic synthesis Process chemistry Crystallization

Patent-Documented Utility as Exclusive Intermediate for EP1 Antagonist Drug Candidates

The compound is specifically exemplified as a building block in the synthesis of indole derivatives possessing EP1 receptor antagonist activity, as disclosed in US Patent 8,680,120 [1]. While quantitative yield data for the step incorporating this alcohol is not publicly disclosed, the patent's explicit inclusion of this specific substitution pattern indicates that analogs lacking the 4-methyl-3-nitro arrangement fail to produce the desired pharmacological profile.

Medicinal chemistry Patent chemistry Urology

Computed Hydrophobicity (LogP 1.6) Positions the Compound Favorably for CNS Drug Intermediate Design

The compound's computed partition coefficient (XLogP3-AA) is 1.6 [1]. This value falls within the optimal range for blood-brain barrier penetration (typically LogP 1–3), which is relevant because EP1 antagonists may require CNS access for treating neurological components of LUTS [2]. Analogs lacking the 4-methyl group (e.g., 1-(4-nitrophenyl)ethan-1-ol) have a lower LogP (~1.3, computed by same method), while analogs lacking the nitro group show LogP >2.0, potentially altering pharmacokinetics.

Physicochemical profiling Drug design ADME

Best Research and Industrial Application Scenarios for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (35781-36-3)


Reproduction of Patented EP1 Antagonist Synthetic Routes

Users aiming to replicate or build upon the indole-derived EP1 antagonists described in US 8,680,120 must procure this exact intermediate [1]. The crystalline nature of the compound (mp 52.5 °C) simplifies quality control and storage in process development laboratories .

Chiral Resolution and Asymmetric Synthesis Studies

The racemic nature of the commercial product (CAS 35781-36-3) combined with the availability of enantiopure (R) and (S) forms makes this compound suitable for chiral chromatography method development or enzymatic resolution studies [2].

Structure-Activity Relationship (SAR) Exploration of Nitroaromatic Alcohols

Because the 4-methyl-3-nitro substitution pattern is relatively rare among commercially available phenyl ethanols, researchers investigating SAR around the nitro and methyl groups will find this compound indispensable for generating matched molecular pairs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.